6-Methyl-5-vinylnicotinonitrile
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Overview
Description
6-Methyl-5-vinylnicotinonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of nicotinonitrile, characterized by the presence of a methyl group at the 6th position and a vinyl group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-vinylnicotinonitrile typically involves multi-step organic reactions. One common method starts with 6-methyl nicotinic acid as the precursor. The synthetic route includes the following steps:
Esterification: 6-methyl nicotinic acid is reacted with an alcohol solvent under acidic conditions to form 6-methyl nicotinate.
Vinylation: The 6-methyl nicotinate undergoes a vinylation reaction, where a vinyl group is introduced at the 5th position.
Nitrile Formation: The final step involves the conversion of the ester to a nitrile group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to halogenated or alkylated derivatives.
Scientific Research Applications
6-Methyl-5-vinylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting nicotinic acetylcholine receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-5-vinylnicotinonitrile involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmission and cellular signaling, which are being studied for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features but different biological activities.
Nicotinamide: Another derivative of nicotinonitrile with distinct pharmacological properties.
4-Methyl-5-vinylnicotinonitrile: A closely related compound with a methyl group at the 4th position instead of the 6th
Uniqueness
6-Methyl-5-vinylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 5th position and methyl group at the 6th position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H8N2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-4-8(5-10)6-11-7(9)2/h3-4,6H,1H2,2H3 |
InChI Key |
GVBBJQCFDYCFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C=C |
Origin of Product |
United States |
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